![molecular formula C16H15N3O9S B2884442 N-(2-(苯并[d][1,3]二氧杂环-5-氧乙基)-4-甲基-3,5-二硝基苯磺酰胺 CAS No. 1105205-13-7](/img/structure/B2884442.png)

N-(2-(苯并[d][1,3]二氧杂环-5-氧乙基)-4-甲基-3,5-二硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

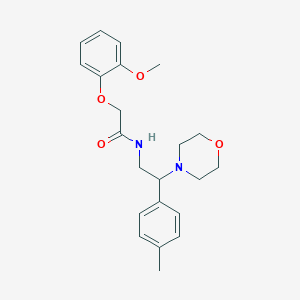

The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The presence of the dinitrobenzenesulfonamide group suggests that it might have some interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction . These techniques can provide detailed information about the structure and bonding within the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques. These might include measuring its solubility in various solvents, its melting point, and its reactivity towards different chemical species. In silico tools can also be used to predict various molecular properties relevant to drug design .科学研究应用

抗分枝杆菌剂

已将具有可调半胱氨酸激活的 SO₂ 释放曲线的磺酰胺评估为抗分枝杆菌剂。一种特定化合物对结核分枝杆菌表现出比临床药物异烟肼更高的效力,证明了磺酰胺衍生物在治疗结核病中的潜力 (Malwal 等人,2012)。

环氧合酶-2 抑制剂

已合成并评估了磺酰胺衍生物抑制环氧合酶-2 (COX-2) 的能力,环氧合酶-2 是一种与炎症和疼痛相关的酶。在结构中引入一个氟原子增加了 COX-2 效力和选择性,从而识别出有效、高选择性和口服活性 COX-2 抑制剂 (Hashimoto 等人,2002)。

除草剂特性

已记录了具有重要农业应用的磺酰胺草甘膦的晶体结构和除草剂特性。草甘膦的结构促进了其作为苗前除草剂的功效 (Kang 等人,2015)。

抗 HIV 和抗真菌活性

已合成并评估了带有 1,3,4-恶二唑部分的新型磺酰胺,以了解其抗 HIV 和抗真菌活性。这项研究突出了磺酰胺衍生物在开发针对传染病的新型治疗剂中的潜力 (Zareef 等人,2007)。

抗癌剂

对磺酰胺化合物的研究也扩展到抗癌剂的开发。例如,已研究甲苯磺酰胺衍生物作为 CCR5 拮抗剂在预防人类 HIV-1 感染中的潜力,展示了磺酰胺衍生物在药物化学应用中的多功能性 (Cheng De-ju,2015)。

未来方向

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its use in the detection of other heavy metal ions, or to investigate its potential bioactivity .

作用机制

Target of Action

The compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide, also known as N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide, is a complex molecule with potential anticancer properties Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have shown activity against various cancer cell lines .

Mode of Action

This is often achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Similar compounds have been shown to affect the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and division, and their disruption can lead to the death of cancer cells.

Result of Action

The result of the compound’s action is likely to be the inhibition of cancer cell growth and the induction of apoptosis . This is based on the observed effects of similar compounds on cancer cells .

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEWAAYVXULPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2884360.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2884368.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)